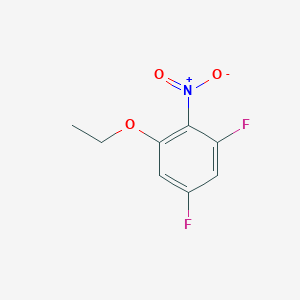
2-(Difluoromethyl)-2-methylmorpholine hydrochloride
Overview
Description
“2-(Difluoromethyl)-2-methylmorpholine hydrochloride” is a compound that is related to Difluoromethylornithine (DFMO, eflornithine), which is known as a broad-spectrum therapeutic agent . DFMO is the best-known inhibitor of ornithine decarboxylase (ODC), a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Scientific Research Applications
Crystal Structure Analysis and Spectroscopy Studies
Crystal Structure of Bis(N-methylmorpholine betaine) Hydrochloride : This research involved synthesizing complexes of N-methylmorpholine betaine with various acids and analyzing their crystal structures. It provided insights into the strong, symmetrical hydrogen bonding in these complexes, which could be relevant for understanding the properties of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride in similar contexts (Dega-Szafran et al., 2002).
Structure and Hydrogen Bonding in N-methylmorpholine betaine hydrochloride Complexes : This study explored the crystal structure and hydrogen bonding in a complex of N-methylmorpholine betaine hydrochloride with acetonitrile. Understanding such interactions is essential for potential applications in chemical synthesis and material science (Dega-Szafran et al., 2002).
Chemical Synthesis and Reactions
Difluoromethylation and Monofluoromethylation Reactions : Difluoromethyl groups, like those in 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, are significant in the synthesis of pharmaceuticals and agrochemicals. This research summarizes methods for introducing difluoromethyl and monofluoromethyl groups into organic molecules, which could be applicable for compounds containing 2-(Difluoromethyl)-2-methylmorpholine hydrochloride (Hu et al., 2009).
Green Chemistry in DMT-MM Synthesis : Investigating green chemistry approaches for synthesizing derivatives of N-methylmorpholine, like 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, is crucial for sustainable chemical production. This study discusses the recovery and recycling of byproducts in such processes (Kunishima et al., 2002).
Material Science and Solvent Applications
NMMO in Cellulose Fiber Production : N-Methylmorpholine derivatives are used as solvents in cellulose processing. Understanding the side reactions and byproduct formation in systems involving these solvents, like NMMO, is essential for optimizing industrial processes and ensuring product quality (Rosenau et al., 2001).
Phase Diagram of NMMO-Water Mixtures : The phase behavior of N-methylmorpholine-N-oxide (NMMO) in water is crucial for its application in cellulose dissolution and fiber production. Research in this area helps in optimizing the conditions for cellulose processing (Biganska & Navard, 2003).
Electrochemical Applications
- Electrochemical Fluorination of N-methylmorpholine : Studying the electrochemical fluorination of compounds like N-methylmorpholine, which is structurally related to 2-(Difluoromethyl)-2-methylmorpholine hydrochloride, can provide insights into developing new methods for synthesizing partially fluorinated organic compounds (Gambaretto et al., 1982).
Mechanism of Action
Target of action
Eflornithine primarily targets Ornithine Decarboxylase (ODC), an enzyme implicated in conditions like facial hirsutism and cancer, especially when ODC is highly upregulated in tumor cells .
Mode of action
As an irreversible ODC inhibitor, Eflornithine binds to a neighboring Cys-360 residue, permanently remaining fixated within the active site .
Biochemical pathways
Eflornithine affects the polyamine biosynthetic pathway by inhibiting ODC, a powerful approach in the fight against diverse viruses, including SARS-CoV-2 .
Result of action
Eflornithine is used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients . It’s also used for the treatment of African trypanosomiasis and hirsutism .
Action environment
The biological environment changes the molecular structure of Eflornithine only slightly .
properties
IUPAC Name |
2-(difluoromethyl)-2-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-9-2-3-10-6;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZDZLLLCOBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-2-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



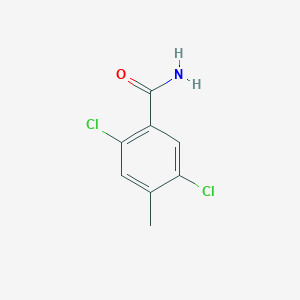

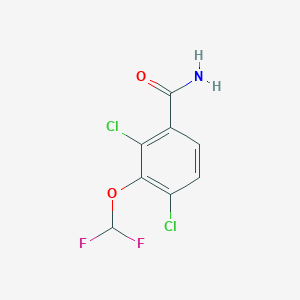
![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)
![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
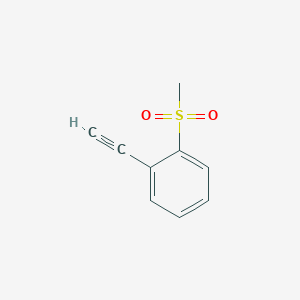
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
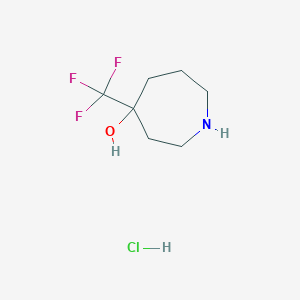
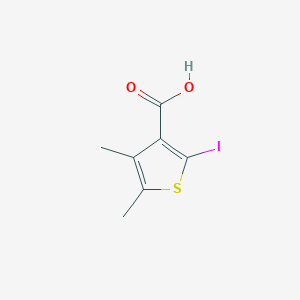
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)


